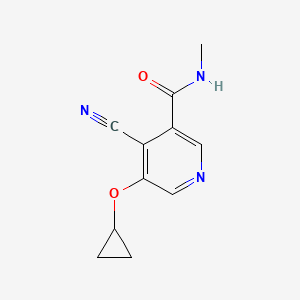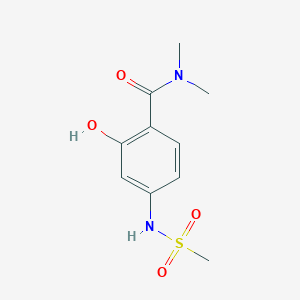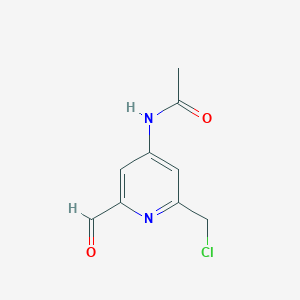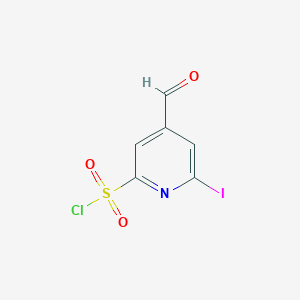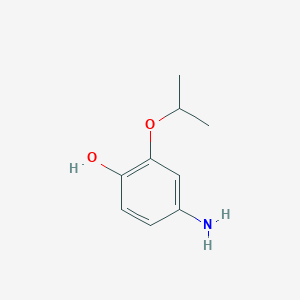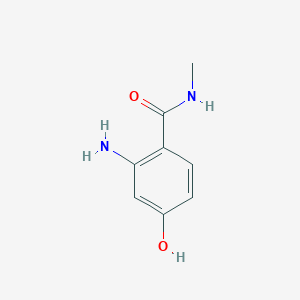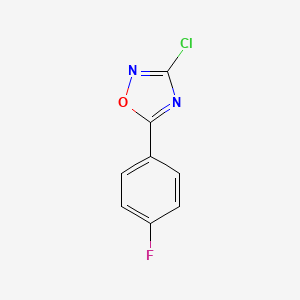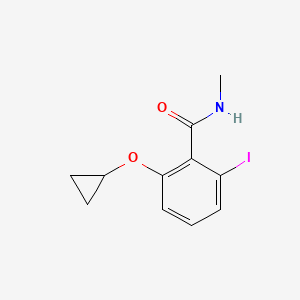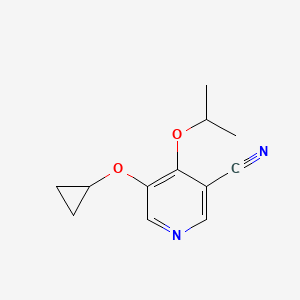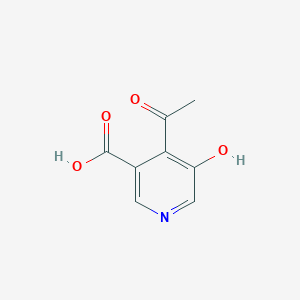
4-Acetyl-5-hydroxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-5-hydroxynicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a derivative of nicotinic acid, which is also known as vitamin B3 or niacin. This compound is characterized by the presence of an acetyl group at the fourth position and a hydroxyl group at the fifth position on the pyridine ring. The molecular formula of this compound is C8H7NO4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-hydroxynicotinic acid can be achieved through various synthetic routes. One common method involves the acetylation of 5-hydroxynicotinic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Another method involves the direct oxidation of 4-acetylpyridine using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes using acetic anhydride and sulfuric acid. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-5-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The acetyl group can be reduced to form an alcohol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions. The reactions are carried out under reflux conditions.
Major Products Formed
Oxidation: Formation of 4-acetyl-5-ketonicotinic acid or 4-acetyl-5-carboxynicotinic acid.
Reduction: Formation of 4-(1-hydroxyethyl)-5-hydroxynicotinic acid.
Substitution: Formation of 4-acetyl-5-halonicotinic acid or 4-acetyl-5-alkylnicotinic acid.
Aplicaciones Científicas De Investigación
4-Acetyl-5-hydroxynicotinic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders. It may act as a modulator of certain biochemical pathways.
Industry: Used in the development of specialty chemicals and materials. It may be used as an intermediate in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-5-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.
Gene Expression: It may influence the expression of genes involved in various biological processes, leading to changes in cellular behavior.
Comparación Con Compuestos Similares
4-Acetyl-5-hydroxynicotinic acid can be compared with other similar compounds, such as:
5-Hydroxynicotinic acid: Lacks the acetyl group at the fourth position. It has different chemical reactivity and biological activity.
4-Acetylpyridine: Lacks the hydroxyl group at the fifth position. It has different chemical properties and applications.
Nicotinic acid (Niacin): Lacks both the acetyl and hydroxyl groups. It is widely used as a vitamin supplement and has different biological functions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of acetyl and hydroxyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
4-acetyl-5-hydroxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)7-5(8(12)13)2-9-3-6(7)11/h2-3,11H,1H3,(H,12,13) |
Clave InChI |
SPCXVWAOTRUVQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=NC=C1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


